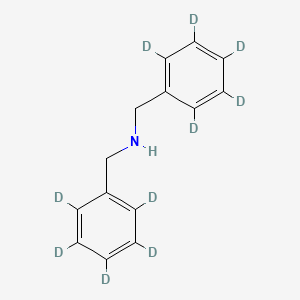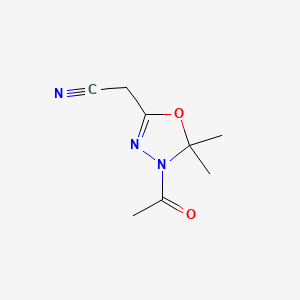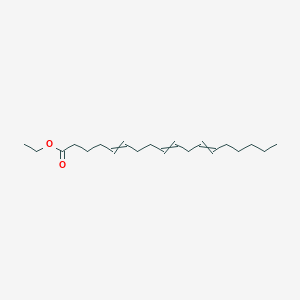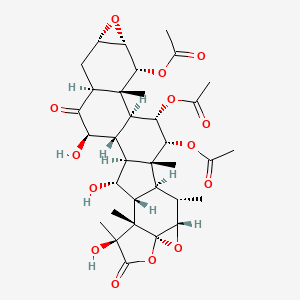
Dibenzylamine-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzylamine-d10, also known as Bisbenzylamine-d10, is the deuterium-labeled version of Dibenzylamine . It is a stable isotope that has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
Dibenzylamine (DBA) motifs can be synthesized from reductive amination of either aldehydes or nitriles catalyzed by worm-like PtMo nanowires (PtMo WNWs) . Under the assistance of H2 gas, PtMo WNWs can be prepared in a facile manner .Chemical Reactions Analysis
Dibenzylamine (DBA) motifs can be synthesized from reductive amination of either aldehydes or nitriles . The as-prepared PtMo WNWs work effectively in the activation of dihydrogen molecules, and both aldehydes and nitriles can be used as starting materials to fabricate DBAs under mild and green conditions .Physical And Chemical Properties Analysis
Dibenzylamine is a colorless to light yellow oily liquid with an ammonia odor . It is soluble in ethanol and ether but insoluble in water .Aplicaciones Científicas De Investigación
Stereoselective Synthesis in Organic Chemistry : Dibenzylamine is used in stereoselective synthesis of chiral β-amino acid derivatives, crucial for the synthesis of β-peptides and 1,3-heterocycles (Szakonyi, Sillanpää, & Fülöp, 2014).
Pharmacological Research : Studies have explored the effect of dibenamine (related to dibenzylamine) on the metabolism of epinephrine, a powerful adrenergic blocking agent (Schayer, Kennedy, & Smiley, 1953).
Metabolism Studies : Research on the in vitro metabolism of dibenzylamine has been conducted, identifying NN-dibenzylhydroxylamine as a major metabolic product (Beckett, Coutts, & Gibson, 1975).
Catalysis and Material Science : Dibenzylamine motifs are utilized in the development of efficient, economical, and environmentally friendly synthesis of amines using transition metal-based heterogeneous catalysts (Liu, Zhang, & Ma, 2021).
Antibacterial Activity : Dibenzylamine derivates have shown important activity against bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential in antimicrobial applications (Pastrana-Dávila, Amaya-Flórez, Aranaga, et al., 2021).
pH Measurement : Dibenzylamine derivatives have been used in hydrogen ion-selective membrane electrodes for pH measurement, demonstrating their utility in analytical chemistry (Cho, Chung, & Park, 1998).
Electrochemical Synthesis : Dibenzylamine is involved in the electrooxidation process and electrochemical synthesis of amino-substituted 1,2-benzoquinone derivatives, indicating its role in electrochemical reactions (Nematollahi & Hesari, 2005).
Synthesis of Internal Standards : It is used in the synthesis of stable isotope internal standards like norepinephrine-d10 (Kalir, Freed, Melmon, & Castagnoli, 1977).
Development of Antitumor Agents : Research on dihydroxybenzene derivatives structurally related to dopamine, which include dibenzylamine, has explored their potential as antitumor agents (Fitzgerald & Wick, 1985).
Antimalarial Research : Derivatives of dibenzylamine have been studied for their activity against chloroquine-resistant Plasmodium falciparum, suggesting their potential in antimalarial therapies (Zishiri, Joshi, Hunter, et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2,3,4,5,6-pentadeuteriophenyl)-N-[(2,3,4,5,6-pentadeuteriophenyl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLUMTFWVZZZND-LHNTUAQVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CNCC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzylamine-d10 | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









